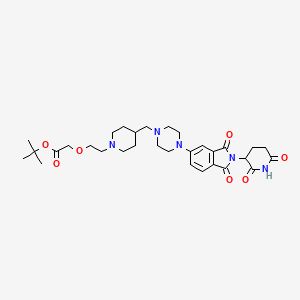

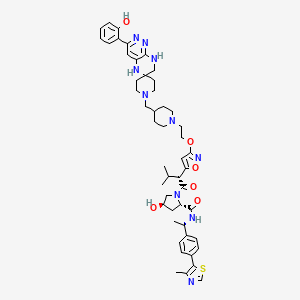

PROTAC SMARCA2 degrader-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

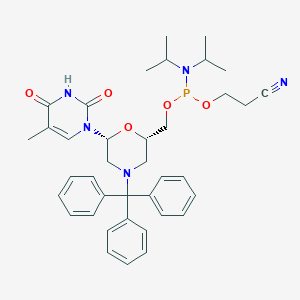

PROTAC SMARCA2 degrader-2 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the SMARCA2 proteinThe degradation of SMARCA2 is particularly significant in cancers where its paralog, SMARCA4, is mutated, making SMARCA2 an attractive therapeutic target .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC SMARCA2 degrader-2 involves the conjugation of a ligand that binds to SMARCA2 with a ligand that recruits an E3 ubiquitin ligase. This bifunctional molecule facilitates the ubiquitination and subsequent proteasomal degradation of SMARCA2. The synthetic route typically includes:

Step 1: Synthesis of the SMARCA2-binding ligand.

Step 2: Synthesis of the E3 ligase-recruiting ligand.

Step 3: Conjugation of the two ligands via a linker to form the PROTAC molecule.

Reaction Conditions:

Solvents: Dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and water.

Catalysts: Commonly used catalysts include palladium-based catalysts for coupling reactions.

Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as chromatography and crystallization .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the linker region.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The molecule can undergo substitution reactions, especially at the functional groups of the ligands.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: DMSO, acetonitrile, methanol.

Major Products:

Oxidation Products: Oxidized forms of the linker or ligands.

Reduction Products: Reduced forms of the ligands.

Substitution Products: Substituted derivatives of the ligands

Wissenschaftliche Forschungsanwendungen

PROTAC SMARCA2 degrader-2 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study protein degradation mechanisms and to develop new PROTAC molecules.

Biology: Helps in understanding the role of SMARCA2 in chromatin remodeling and gene expression.

Medicine: Investigated as a potential therapeutic agent for cancers with SMARCA4 mutations, such as non-small cell lung cancer.

Industry: Utilized in drug discovery and development processes to identify and validate new therapeutic targets .

Wirkmechanismus

PROTAC SMARCA2 degrader-2 exerts its effects by inducing the proximity of SMARCA2 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2. This process involves the formation of a ternary complex between the PROTAC molecule, SMARCA2, and the E3 ligase. The degradation of SMARCA2 disrupts the SWI/SNF complex, affecting chromatin remodeling and gene expression. This mechanism is particularly effective in cancers with SMARCA4 mutations, where cells are dependent on SMARCA2 for survival .

Vergleich Mit ähnlichen Verbindungen

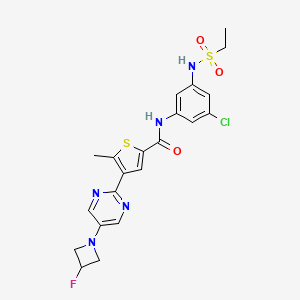

ACBI1: A potent PROTAC degrader of SMARCA2, SMARCA4, and PRBM1.

ACBI2: An orally bioavailable PROTAC that selectively degrades SMARCA2 over SMARCA4.

DT2216: A VHL-recruiting PROTAC currently in clinical trials.

Uniqueness: PROTAC SMARCA2 degrader-2 is unique in its high selectivity for SMARCA2 over SMARCA4, making it a valuable tool for targeting cancers with SMARCA4 mutations. Its ability to form a productive ternary complex and induce efficient degradation of SMARCA2 sets it apart from other PROTAC molecules .

Eigenschaften

Molekularformel |

C49H62N10O6S |

|---|---|

Molekulargewicht |

919.1 g/mol |

IUPAC-Name |

(2S,4R)-4-hydroxy-1-[(2R)-2-[3-[2-[4-[[3-(2-hydroxyphenyl)spiro[7,8-dihydro-5H-pyrazino[2,3-c]pyridazine-6,4'-piperidine]-1'-yl]methyl]piperidin-1-yl]ethoxy]-1,2-oxazol-5-yl]-3-methylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C49H62N10O6S/c1-30(2)44(48(63)59-27-36(60)23-40(59)47(62)52-31(3)34-9-11-35(12-10-34)45-32(4)51-29-66-45)42-25-43(56-65-42)64-22-21-57-17-13-33(14-18-57)26-58-19-15-49(16-20-58)28-50-46-39(53-49)24-38(54-55-46)37-7-5-6-8-41(37)61/h5-12,24-25,29-31,33,36,40,44,53,60-61H,13-23,26-28H2,1-4H3,(H,50,55)(H,52,62)/t31-,36+,40-,44+/m0/s1 |

InChI-Schlüssel |

BMFRLBNGYKVCHH-UOKCIILFSA-N |

Isomerische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)OCCN5CCC(CC5)CN6CCC7(CC6)CNC8=NN=C(C=C8N7)C9=CC=CC=C9O)C(C)C)O |

Kanonische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCN5CCC(CC5)CN6CCC7(CC6)CNC8=NN=C(C=C8N7)C9=CC=CC=C9O)C(C)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)